molecular formula C5H3NO2 B15213435 Furo[3,4-d]isoxazole CAS No. 250-59-9

Furo[3,4-d]isoxazole

Cat. No.: B15213435
CAS No.: 250-59-9
M. Wt: 109.08 g/mol
InChI Key: PNHGJECEMPJBQG-UHFFFAOYSA-N
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Description

Furo[3,4-d]isoxazole is a heterocyclic compound that consists of a fused ring system containing both furan and isoxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the treatment of substituted alkynol with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of nitroalkene. The resulting nitro ether is then cyclized into this compound through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions, optimized for yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furo[3,4-d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of furo[3,4-d]isoxazole involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine, which is crucial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,4-d]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties compared to its individual components, furan and isoxazole. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

250-59-9

Molecular Formula

C5H3NO2

Molecular Weight

109.08 g/mol

IUPAC Name

furo[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H3NO2/c1-4-2-7-3-5(4)8-6-1/h1-3H

InChI Key

PNHGJECEMPJBQG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CO1

Origin of Product

United States

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